![molecular formula C21H26N6 B5668975 1-(2,3-dihydro-1H-inden-2-yl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5668975.png)
1-(2,3-dihydro-1H-inden-2-yl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine
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Overview
Description
Synthesis Analysis The synthesis of complex molecules often involves multi-step reactions, each tailored to introduce specific functional groups or to build the molecular framework efficiently. Although there are no direct references to the synthesis of this exact molecule, methodologies involving the construction of pyrazole, triazole, and piperidine rings, as seen in related compounds, utilize nucleophilic aromatic substitution, ring-closure reactions, and reductive amination steps among others (Shevchuk et al., 2012).
Molecular Structure Analysis Structural investigations, including X-ray crystallography, Hirshfeld surface analysis, and density functional theory (DFT) calculations, are crucial for understanding the conformation, electronic structure, and intermolecular interactions of complex molecules. These analyses reveal the dominant interactions, such as hydrogen bonding and π-π stacking, that dictate the molecular packing and stability (Shawish et al., 2021).
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-3-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6/c1-25-20(15-27-11-5-9-22-27)23-24-21(25)18-8-4-10-26(14-18)19-12-16-6-2-3-7-17(16)13-19/h2-3,5-7,9,11,18-19H,4,8,10,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNBZTAXAQOGSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCCN(C2)C3CC4=CC=CC=C4C3)CN5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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